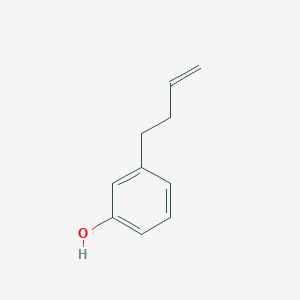

3-(丁-3-烯基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(But-3-enyl)phenol is a phenolic compound . Phenols are organic compounds that contain a hydroxyl group (-OH) attached to a hydrocarbon . They are weak acids and can lose a hydrogen ion because the phenoxide ion formed is stabilized to some extent . The negative charge on the oxygen atom is delocalized around the ring .

Synthesis Analysis

The synthesis of phenols can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis route for 3-(But-3-enyl)phenol is not mentioned in the search results.Molecular Structure Analysis

The 3-(But-3-enyl)phenol molecule contains a total of 23 bond(s). There are 11 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .科学研究应用

催化和合成反应

通过 Pechmann 缩合的香豆素合成

在苯酚与乙酰乙酸乙酯的 Pechmann 缩合中使用丁基-3-甲基咪唑氯铝离子液体作为催化剂,展示了合成香豆素的快速有效途径,突出了 3-(丁-3-烯基)苯酚在这些反应中的潜力 (Potdar, Mohile, & Salunkhe, 2001)。

通过金(I)催化的炔基硅-Cope 重排合成乙烯基硅烷

在此过程中使用苯酚作为亲核试剂,允许立体选择性地合成乙烯基硅烷,表明 3-(丁-3-烯基)苯酚在创建有价值的化学中间体中很有用 (Horino, Luzung, & Toste, 2006)。

催化和构效关系

- 苯酚的叔丁基化:一项关于在 Cu1−xCoxFe2O4 催化剂上用异丁烯对苯酚进行叔丁基化的研究证明了苯酚转化率和产物选择性对反应参数的依赖性,说明了 3-(丁-3-烯基)苯酚在探索催化剂的酸碱性质中的重要作用 (Mathew, Rao, & Gopinath, 2004)。

抗氧化剂性质

- 结构-抗氧化活性关系:对酚酸(包括与 3-(丁-3-烯基)苯酚相关的酚酸)的抗氧化活性的研究强调了官能团(-CH2COOH、-CH=CHCOOH)及其给电子能力的影响,这对于它们的抗氧化活性至关重要 (Chen et al., 2020)。

作用机制

Target of Action

Phenolic compounds, which include 3-(but-3-enyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can lead to various physiological actions and activities that are important in the food industry .

Mode of Action

The mode of action of 3-(But-3-enyl)phenol involves its interaction with its targets, leading to changes in their structure and properties. Phenolic compounds can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to play a role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that 3-(But-3-enyl)phenol may influence a range of biochemical pathways.

Pharmacokinetics

It is known that the adme properties of phenolic compounds are strongly influenced by their physicochemical parameters . These properties can affect the bioavailability of the compound, which is crucial for its biological activity.

Result of Action

The interaction of phenolic compounds with proteins can lead to changes in their structure and properties, which can have various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(But-3-enyl)phenol. For instance, the concentration of phenolic compounds, their molecular weight and structure, ions/cofactors, and conditions of the system can determine the precipitation or solubilization of the complex, affecting their nutritional and functional properties as well as their bioactivities . Furthermore, genetic, environmental, and agronomic factors can modify the concentration of phenolic compounds in plants .

安全和危害

未来方向

Phenols are a versatile scaffold that allows for a broad range of chemical additions. They exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . The synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid, which includes 3-(But-3-enyl)phenol, shows significant environmental advantages in terms of precursors, yields, number of steps, conditions, and the use of catalysts .

生化分析

Biochemical Properties

3-(But-3-enyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways . Additionally, 3-(But-3-enyl)phenol can act as a substrate for certain oxidoreductases, leading to the formation of hydroxylated derivatives .

Cellular Effects

3-(But-3-enyl)phenol influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-(But-3-enyl)phenol can activate the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of genes involved in inflammation and immune responses . Furthermore, it can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance . The compound’s effects on cellular metabolism include alterations in glycolytic and oxidative phosphorylation pathways .

Molecular Mechanism

The molecular mechanism of 3-(But-3-enyl)phenol involves its interaction with various biomolecules. At the molecular level, it can bind to specific receptors and enzymes, leading to changes in their activity. For instance, 3-(But-3-enyl)phenol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins . This inhibition can result in anti-inflammatory effects. Additionally, the compound can induce changes in gene expression by modulating transcription factors such as NF-κB and nuclear factor erythroid 2-related factor 2 (Nrf2) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(But-3-enyl)phenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(But-3-enyl)phenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Over time, the degradation products may exhibit different biological activities compared to the parent compound. Long-term exposure to 3-(But-3-enyl)phenol in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(But-3-enyl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

3-(But-3-enyl)phenol is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated and conjugated metabolites . These metabolites can further participate in phase II metabolic reactions, such as glucuronidation and sulfation, leading to their excretion from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(But-3-enyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 3-(But-3-enyl)phenol can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(But-3-enyl)phenol is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . Additionally, 3-(But-3-enyl)phenol can accumulate in the mitochondria, influencing mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

3-but-3-enylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8,11H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDVHTRHORWDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B2963140.png)

![Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2963141.png)

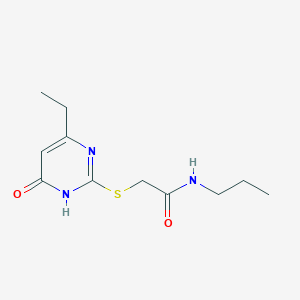

![N-(4-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2963145.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2963154.png)

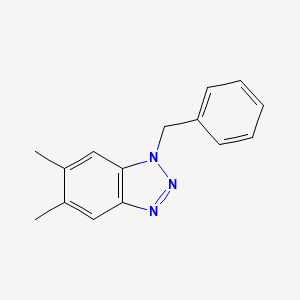

![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2963158.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)

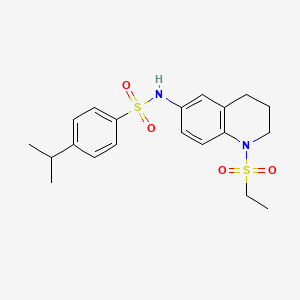

![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)